molecular formula C24H32O4S B1682167 Spironolactone CAS No. 52-01-7

Spironolactone

Cat. No.: B1682167
CAS No.: 52-01-7
M. Wt: 416.6 g/mol
InChI Key: LXMSZDCAJNLERA-ZHYRCANASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spironolactone is a potassium-sparing diuretic . It prevents your body from absorbing too much salt and keeps your potassium levels from getting too low . This medicine is also used to treat or prevent hypokalemia (low potassium levels in the blood) .


Synthesis Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies have been performed on a commercial preparation of this compound .


Molecular Structure Analysis

This compound’s molecular structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The degradation of this compound was linked to a drug-excipient interaction between this compound and magnesium stearate via an alkaline hydrolysis degradation pathway .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 416.57 and is soluble in DMSO . It has been characterized through thermal analysis (DSC and TG), infrared spectroscopy (IV), solubility assay, scanning electron microscopy, and digital image analysis .

Scientific Research Applications

  • Treatment of Hirsutism : Spironolactone has been studied for its effectiveness in treating hirsutism. It acts as an antiandrogen, reducing the rate of hair growth and the diameter of hair shafts in women with this condition (Lobo et al., 1985).

  • Acne Vulgaris in Women : Research has shown this compound's effectiveness in treating acne vulgaris in women. A study involving a randomized, placebo-controlled, double-blind crossover study with 21 women found significant improvement in acne symptoms with this compound treatment (Muhlemann et al., 1986).

  • Cardiovascular Applications : this compound has been found to improve left ventricular function and exercise tolerance in patients with chronic heart failure, suggesting a potential role in heart disease management (Cicoira et al., 2002).

  • Endothelial Function in Heart Failure : A study indicated that this compound improved endothelial function in patients with advanced congestive heart failure, suggesting its potential use in managing cardiovascular conditions (Abiose et al., 2004).

  • Impact on Cancer Risks : Research has investigated the impact of this compound on cancer risks. One study found no evidence of an increased risk of any cancer associated with this compound use (Mackenzie et al., 2016).

  • Novel Molecular Targets : Recent studies have identified new pharmacological effects of this compound, linking it to the proteolytic degradation of the XPB protein, which could have implications for cancer therapy and immunosurveillance (Gabbard et al., 2020).

  • Effect on Blood Pressure in Resistant Hypertension : this compound has been evaluated for its efficacy in lowering blood pressure in patients with hypertension uncontrolled by other drugs (Chapman et al., 2007).

Mechanism of Action

Spironolactone is an aldosterone receptor antagonist . By binding to the mineralocorticoid receptor at the distal tubules and collecting duct, it causes sodium reabsorption and potassium secretion, increases vascular stiffness and remodeling, and activates pro-inflammatory pathways .

Safety and Hazards

Spironolactone should be used with caution if you have kidney problems, high levels of potassium in your blood, Addison’s disease, if you are unable to urinate, or if you are also taking eplerenone . This compound has caused tumors in animals but it is not known whether this could occur in people .

Future Directions

High-dose spironolactone use in acute heart failure was not associated with greater improvement in natriuretic peptide levels, symptoms, congestion, urine output, weight loss, or clinical outcomes than treatment with usual care . Further studies targeting specifically patients who are resistant to diuretics with high-dose this compound are needed .

Biochemical Analysis

Biochemical Properties

Spironolactone is known to interact with various enzymes and proteins. It has been found to inhibit steroidogenic enzymes like 17α-hydroxylase, which leads to a decrease in the production of testosterone and 17α-hydroxyprogesterone .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to ameliorate hepatic steatosis and inflammation, and suppress enhanced gluconeogenesis induced by a high-fat and high-fructose diet .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a mineralocorticoid receptor antagonist, which leads to the suppression of local inflammation in vascular tissues or cardiomyocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been found to provide significant additive blood pressure reduction in subjects with resistant hypertension .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound (40 to 200 mg/kg) have been found to decrease the production of testosterone and 17α-hydroxyprogesterone .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Properties

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMSZDCAJNLERA-ZHYRCANASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034186
Record name Spironolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Spironolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

134 °C
Record name Spironolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SPIRONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in most organic solvents, Soluble in ethyl acetate and ethanol; slightly soluble in methanol, In water, 22 mg/L at 25 °C, 1.98e-03 g/L
Record name SPIRONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Spironolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Spironolactone competitively inhibits aldosterone dependant sodium potassium exchange channels in the distal convoluted tubule. This action leads to increased sodium and water excretion, but more potassium retention. The increased excretion of water leads to diuretic and also antihypertensive effects., Spironolactone can exert antiandrogenic effects by several mechanisms: it can destroy testicular CYP and decrease 17alpha-hydroxylase activity, resulting in decreased testosterone synthesis; and it can inhibit 5alpha-dihydrotestosterone binding to cytosolic androgen receptor in the prostate., Spironolactone exhibits antiandrogenic effects in males and females. The mechanism of antiandrogenic activity of spironolactone is complex and appears to involve several effects of the drug. Spironolactone decreases testosterone biosynthesis by inhibiting steroid 17alpha-monooxygenase (17alpha-hydroxylase) activity, possibly secondary to destruction of microsomal cytochrome P-450 in tissues with high steroid 17alpha-monooxygenase activity (e.g., testes, adrenals). The drug also appears to competitively inhibit binding of dihydrotestosterone to its cytoplasmic receptor protein, thus decreasing androgenic actions at target tissues. Spironolactone-induced increases in serum estradiol concentration also may contribute to its antiandrogenic activity, although such increases may not occur consistently; such increases appear to result from increased conversion of testosterone to estradiol. Spironolactone may have variable effects on serum 17-hydroxyprogesterone concentrations, possibly decreasing its production by inhibiting steroid 17alpha-monooxygenase activity or decreasing its conversion (with resultant accumulation) to androstenedione by inhibiting cytochrome P450-dependent 17alpha-hydroxyprogesterone aldolase (17,20-desmolase) activity. Serum progesterone concentrations may increase with the drug secondary to decreased hydroxylation (via steroid 17alpha-monooxygenase) to 17-hydroxyprogesterone. In children, compensatory increases in lutropin (luteinizing hormone, LH) and follicle-stimulating hormone (FSH) secretion can occur, probably secondary to the drug's antiandrogenic effects (i.e., a feedback response to decreasing serum testosterone concentrations and/or peripheral androgenic activity)., MEDICATION (VET): Spironolactone is used most frequently and is a competitive antagonist of aldosterone. Aldosterone is elevated in animals with congestive heart failure in which the renin-angiotensin system is activated in response to hyponatremia, hyperkalemia, and reductions in blood pressure or cardiac output. Aldosterone is responsible for increasing sodium and chloride reabsorption and potassium and calcium excretion from renal tubules. Spironolactone competes with aldosterone at its receptor site, causing a mild diuresis and potassium retention., High concentrations of spironolactone have been reported to interfere with steroid biosynthesis by inhibiting 11 beta- and 18-, 21-, and 17 alpha-hydroxylase.
Record name Spironolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SPIRONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from methanol, Light cream-colored to light tan, crystalline powder

CAS No.

52-01-7
Record name Spironolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spironolactone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spironolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name spironolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregn-4-ene-21-carboxylic acid, 7-(acetylthio)-17-hydroxy-3-oxo-, .gamma.-lactone, (7.alpha.,17.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spironolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spironolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O7W4T232
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SPIRONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Spironolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134-135 °C, 134.5 °C
Record name Spironolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SPIRONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Spironolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spironolactone
Reactant of Route 2
Spironolactone
Reactant of Route 3
Spironolactone
Reactant of Route 4
Spironolactone
Reactant of Route 5
Spironolactone
Reactant of Route 6
Spironolactone
Customer
Q & A

Q1: What is the primary mechanism of action of Spironolactone?

A1: this compound primarily acts as a mineralocorticoid receptor antagonist, competitively binding to the receptor and blocking the effects of aldosterone. [, ]

Q2: How does this compound affect aldosterone signaling?

A2: By antagonizing the mineralocorticoid receptor, this compound prevents aldosterone from binding and initiating downstream signaling cascades involved in sodium and water retention, potassium excretion, and fibrosis. [, ]

Q3: Are there other mechanisms by which this compound exerts its effects?

A3: Besides its primary action, this compound exhibits some non-specific effects. These include inhibiting androgen receptors and interfering with steroid hormone biosynthesis, particularly at higher concentrations. []

Q4: How does this compound impact cardiac fibrosis?

A4: this compound attenuates cardiac fibrosis by reducing the expression of profibrotic factors like transforming growth factor β and connective tissue growth factor. [] It also reduces the expression of inflammatory cytokines, like TNF-α and IL-1β, further contributing to its anti-fibrotic effects. []

Q5: Does this compound influence the renin-angiotensin-aldosterone system (RAAS)?

A5: While this compound doesn't directly inhibit RAAS components like angiotensin II, it can indirectly modulate the system by increasing plasma renin activity and angiotensin II levels in response to aldosterone blockade. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C24H32O4S and a molecular weight of 416.57 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: While the provided articles do not delve into detailed spectroscopic analysis, standard techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) can be employed for structural elucidation.

Q8: What is known about the stability of this compound formulations?

A8: Research indicates that this compound can degrade under certain conditions. One study compared the bioavailability of this compound tablets with a solution/suspension, demonstrating comparable bioavailability but differences in absorption rates. []

Q9: What is the primary route of this compound administration?

A9: this compound is typically administered orally. [, ]

Q10: How is this compound metabolized in the body?

A10: this compound is extensively metabolized in the liver, primarily to its active metabolite, canrenone. [, ]

Q11: How is the bioavailability of this compound determined?

A11: Canrenone, the primary active metabolite, is often used as a marker for this compound bioavailability due to its linear relationship with this compound dose in plasma and urine. []

Q12: What in vitro models are used to study this compound's effects?

A12: Researchers utilize various in vitro models, including primary and immortalized human corneal epithelial cells, to investigate the effects of this compound on lipid synthesis and other cellular processes. []

Q13: What animal models are employed in this compound research?

A13: Rat models, particularly the stroke-prone spontaneously hypertensive rat (SHRSP), are commonly used to investigate the effects of this compound on hypertension, stroke prevention, and renal damage. [] Mouse models with diet-induced diabetes and non-alcoholic fatty liver disease are also employed. []

Q14: What clinical trials have been conducted on this compound?

A14: Numerous clinical trials have investigated the efficacy and safety of this compound in various conditions, including resistant hypertension [, , ], heart failure with preserved ejection fraction [, , ], and chronic kidney disease. [, , ]

Q15: What is the role of this compound in resistant hypertension?

A15: Clinical trials have established this compound as an effective add-on therapy for resistant hypertension, consistently demonstrating significant reductions in both systolic and diastolic blood pressure. [, , , , , ]

Q16: What are the potential adverse effects associated with this compound use?

A16: While this Q&A focuses on the scientific aspects and not side effects, it's important to acknowledge that this compound can cause adverse effects.

Q17: How does this compound affect potassium levels?

A17: this compound can lead to hyperkalemia (elevated potassium levels) due to its inhibition of aldosterone-mediated potassium excretion. [, , ]

Q18: Are there any specific drug delivery strategies being explored for this compound?

A18: While the provided articles primarily focus on oral administration, research explores topical applications of this compound, such as in the treatment of ocular graft-versus-host disease and acne. [, ]

Q19: Are there specific biomarkers used to monitor this compound's effects?

A19: Researchers monitor biomarkers like serum creatinine, estimated glomerular filtration rate (eGFR), serum potassium (Kp), brain natriuretic peptide (BNP), and collagen markers like PIIINP and PICP to assess this compound's efficacy and potential impact on renal function and cardiac remodeling. [, , , ]

Q20: What analytical techniques are commonly employed in this compound research?

A20: Common techniques include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for quantifying this compound and its metabolites in biological samples. [] Additionally, echocardiography is used to assess cardiac function and structure in both animal models and clinical trials. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.